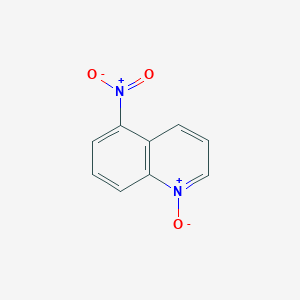

5-Nitroquinoline 1-oxide

Description

Significance of Quinoline (B57606) N-oxide Compounds in Biomedical and Environmental Research

Quinoline N-oxides are a class of heterocyclic compounds that have garnered considerable attention in both biomedical and environmental research. nih.gov The quinoline structure itself, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a key component in numerous natural products and pharmacologically active compounds. semanticscholar.orgorientjchem.org The addition of an N-oxide functional group to the quinoline core significantly alters its electronic properties, polarity, and biological activity. acs.org This modification can enhance water solubility, decrease membrane permeability, and influence the molecule's interaction with biological systems. acs.org

In the biomedical field, quinoline derivatives are extensively studied for a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory effects. orientjchem.orgrsc.org The N-oxide moiety can serve as a bioisostere for other functional groups, such as a carbonyl group, and can form crucial hydrogen bonds with biological targets like enzymes. nih.gov Furthermore, many heteroaromatic N-oxides can be enzymatically reduced in vivo, a property that is exploited in the design of hypoxia-activated prodrugs for cancer therapy. acs.org The ability of quinoline derivatives to bind with DNA and inhibit its synthesis has made them promising candidates for the development of new therapeutic agents. orientjchem.org

From an environmental perspective, quinoline and its derivatives are recognized as environmental contaminants, often associated with industrial processes. The study of their metabolic pathways, genotoxicity, and potential for bioremediation is an active area of research. The genotoxicity of quinoline derivatives is of particular concern, as some compounds in this class have been shown to be potent mutagens and carcinogens. nih.gov Understanding the structure-activity relationships that govern their toxicity is crucial for environmental risk assessment. nih.gov For instance, research has shown that the position of substituents on the quinoline N-oxide core dramatically influences its genotoxic potential. nih.gov

Historical Context of 5-Nitroquinoline (B147367) 1-oxide Investigations

The investigation of nitroquinoline 1-oxides dates back to the mid-20th century, with a primary focus on understanding their carcinogenic properties. A significant body of early research was dedicated to comparing the biological activities of different isomers of nitroquinoline 1-oxide.

A pivotal compound in this research has been 4-Nitroquinoline (B1605747) 1-oxide (4-NQO), which was identified as a potent, water-soluble carcinogen. researchgate.net Extensive studies have demonstrated that 4-NQO induces tumors, particularly in the oral cavity, and serves as a model compound for experimental carcinogenesis, mimicking the effects of ultraviolet radiation and tobacco carcinogens. researchgate.netwikipedia.orgspandidos-publications.com Its mechanism of action involves metabolic reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then forms stable adducts with DNA, leading to mutations and genotoxicity. wikipedia.orgfrontiersin.orgoup.com

In contrast, early and subsequent studies consistently found that 5-Nitroquinoline 1-oxide is noncarcinogenic or possesses significantly lower carcinogenic potential compared to its 4-nitro isomer. nih.gov Research conducted on various derivatives of 4-nitroquinoline 1-oxide and 4-nitropyridine (B72724) 1-oxide revealed a strong correlation between the chemical structure and carcinogenic potency. nih.govaacrjournals.org While strong carcinogens like 4-NQO induced biological effects at low concentrations, noncarcinogenic derivatives, including this compound, either did not induce such effects or only did so at much higher concentrations. nih.govaacrjournals.org These historical investigations were crucial in establishing the structure-activity relationships within the nitroquinoline 1-oxide family and highlighted the critical role of the nitro group's position in determining the compound's carcinogenicity.

Research Findings on Nitroquinoline 1-Oxide Derivatives

The following table summarizes key research findings on the biological activity of various nitroquinoline 1-oxide derivatives, highlighting the differential effects based on their chemical structure.

| Compound | Carcinogenic Potency | DNA Scission Effect | Notes |

| 4-Nitroquinoline 1-oxide | Strong | Positive at low concentrations (1 x 10⁻⁵ M) | A well-established carcinogen used in experimental models. researchgate.netnih.gov |

| This compound | Noncarcinogenic | Positive only at high concentrations (> 1 x 10⁻⁴ M) | Significantly less potent than the 4-nitro isomer. nih.govaacrjournals.org |

| 6-Chloro-4-nitroquinoline 1-oxide | Strong | Positive at low concentrations (1 x 10⁻⁵ M) | Demonstrates that halogen substitution can maintain high carcinogenicity. nih.govaacrjournals.org |

| 3-Methyl-4-nitroquinoline 1-oxide | Weak | Positive at higher concentrations (> 5 x 10⁻⁵ M) | Methyl group at the 3-position reduces carcinogenic potency. nih.govaacrjournals.org |

| 8-Nitroquinoline (B147351) 1-oxide | Noncarcinogenic | No scission effect observed | Another noncarcinogenic isomer. nih.govaacrjournals.org |

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1-oxidoquinolin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZRGZILWKLDMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=[N+]2[O-])C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226992 | |

| Record name | Quinoline, 5-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7613-19-6 | |

| Record name | 5-Nitroquinoline 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7613-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 5-nitro-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 5 Nitroquinoline 1 Oxide

Direct N-oxidation of 5-Nitroquinoline (B147367) Precursors

The direct N-oxidation of a 5-nitroquinoline precursor is a fundamental method for the synthesis of 5-nitroquinoline 1-oxide. This transformation introduces an N-oxide functional group, which significantly influences the electronic properties of the quinoline (B57606) ring, activating it for further reactions.

Peracid-Mediated Oxidation Pathways (e.g., m-CPBA)

Peracids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely utilized reagents for the N-oxidation of nitrogen-containing heterocycles. researchgate.netwikipedia.orgorganic-chemistry.org The reaction involves the electrophilic attack of the peracid on the nitrogen atom of the quinoline ring. For instance, the oxidation of 5-nitroquinoline using m-CPBA in a suitable solvent like 1,2-dichloroethane (B1671644) at room temperature can yield this compound. nih.gov This method is often preferred due to its relative simplicity and the commercial availability of m-CPBA. wikipedia.org The general applicability of peracids like peracetic acid for the oxidation of amines to their corresponding N-oxides has been well-established. google.com

Synthesis of this compound through Nitration of Quinoline 1-oxide

An alternative and common route to this compound involves the direct nitration of quinoline 1-oxide. cdnsciencepub.com The N-oxide group directs the electrophilic nitrating agent to specific positions on the quinoline ring. The nitration of quinoline 1-oxide typically yields a mixture of this compound and 8-nitroquinoline (B147351) 1-oxide. uop.edu.pkquizgecko.com The reaction is generally carried out using a mixture of nitric acid and sulfuric acid. uop.edu.pk The presence of the N-oxide functionality is crucial as it facilitates the nitration at the C-5 and C-8 positions. uop.edu.pk It has been noted that in highly acidic conditions, nitration can selectively favor the C-5 position on the quinoline N-oxide. semanticscholar.org

Derivatization of the this compound Scaffold

The this compound core is a versatile platform for the synthesis of a variety of derivatives through reactions targeting either the nitro group or the quinoline ring itself.

Synthesis of Substituted Quinoline Amide Derivatives

The this compound can be converted into various amide derivatives. Research has shown that direct SNH (Substitution Nucleophilic of Hydrogen) amidation of 5-nitroquinoline N-oxide can lead to a mixture of amides derived from the N-oxides of both 5-nitro- and 5-nitrosoquinolines. researchgate.netosi.lv This transformation highlights the reactivity of the quinoline N-oxide ring towards nucleophilic attack, enabling the introduction of amide functionalities.

Alkylamination and Dialkylamination of Nitroquinoline N-oxides

The introduction of alkylamino and dialkylamino groups onto the nitroquinoline N-oxide framework has been achieved through oxidative SNH alkylamination. researchgate.net Reactions of 5-nitroquinoline N-oxide with various primary or secondary amines in the presence of an oxidizing agent like potassium ferricyanide (B76249) in an aqueous dioxane medium can afford the corresponding 2-alkylamino and 2-dialkylamino derivatives. researchgate.netresearchgate.net This method provides a direct route to aminated quinoline N-oxides. Another approach involves the vicarious nucleophilic substitution (VNS) of hydrogen, where amination of 5-nitroquinoline with reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of a strong base regioselectively yields ortho-aminated products. researchgate.net

Halogenated Derivatives (e.g., 6-Bromo-5-nitroquinoline (B1267105) 1-oxide)

Halogenated derivatives of this compound are valuable intermediates for further functionalization. The synthesis of 6-bromo-5-nitroquinoline 1-oxide can be achieved through the N-oxidation of 6-bromo-5-nitroquinoline. semanticscholar.org Alternatively, a more common route involves the regioselective nitration of 6-bromoquinoline (B19933) 1-oxide. researchgate.netdntb.gov.ua The N-oxidation of 6-bromoquinoline is first carried out, often using m-CPBA, to form 6-bromoquinoline 1-oxide. researchgate.net Subsequent nitration of this intermediate yields a mixture of 4-nitro and 5-nitro isomers, from which 6-bromo-5-nitroquinoline 1-oxide can be isolated. semanticscholar.org The presence of the bromine atom and the nitro group on the quinoline N-oxide scaffold opens up possibilities for a wide range of subsequent chemical transformations.

Data Tables

Table 1: Synthesis of 6-Bromo-5-nitroquinoline 1-oxide

| Precursor | Reagents | Product | Yield | Reference |

|---|

Functional Group Modifications and Analog Synthesis

The chemical reactivity of this compound offers a versatile platform for the synthesis of a diverse array of analogs through various functional group modifications. These transformations primarily target the nitro group, the N-oxide functionality, and the quinoline ring itself, enabling the generation of novel molecular scaffolds with potential applications in medicinal chemistry and materials science. Key strategies include the reduction of the nitro group, nucleophilic aromatic substitution reactions, and the construction of fused heterocyclic systems.

Reduction of the Nitro Group

A principal functional group modification of this compound involves the reduction of the nitro group to an amino group, yielding 5-Aminoquinoline (B19350) 1-oxide. This transformation is a critical step in the synthesis of many quinoline derivatives. Various reducing agents and conditions have been successfully employed for this purpose.

For instance, the reduction of nitroquinolines to their corresponding aminoquinolines can be achieved with high efficiency using stannous chloride (SnCl₂) in the presence of hydrochloric acid. researchgate.net Another effective method involves the use of hydrazine (B178648) monohydrate in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.netresearchgate.net

A notable and reusable solid reagent for this transformation is copper(II) oxide (CuO) with hydrazine monohydrate as the hydrogen donor. This system has been shown to reduce 5-nitroquinoline to 5-aminoquinoline with 100% conversion and selectivity in a short reaction time of 10 minutes under mild conditions. acs.orgdntb.gov.ua The high activity of CuO is attributed to the formation of oxygen vacancies on its surface in the reducing environment. acs.orgdntb.gov.ua Electrochemical methods have also been explored for the reduction of 5-nitroquinoline. researchgate.net

Table 1: Selected Methods for the Reduction of the Nitro Group in Nitroquinolines

| Reagent/Catalyst | Conditions | Product | Reference |

|---|---|---|---|

| SnCl₂ | 6M HCl, MeOH, T >50 °C | Aminoquinoline | researchgate.net |

| Hydrazine monohydrate, 10% Pd/C | Ethanol, reflux | Aminoquinoline | researchgate.netresearchgate.net |

| CuO, Hydrazine monohydrate | Mild conditions | 5-Aminoquinoline | acs.orgdntb.gov.ua |

| Electrochemical Reduction | - | Aminoquinoline | researchgate.net |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring in this compound, enhanced by the presence of the nitro and N-oxide groups, makes it susceptible to nucleophilic aromatic substitution of hydrogen (SNH). This allows for the direct introduction of various functional groups onto the quinoline core.

Direct SNH amidation of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) has been reported to yield a mixture of amides derived from both the N-oxides of 5-nitro- and 5-nitrosoquinolines. researchgate.netresearchgate.netresearchgate.net This indicates a complex reaction pathway where the nitro group can also be involved.

In another example of nucleophilic substitution, the reaction of this compound with potassium cyanide in methanol (B129727) results in the formation of 5-methoxyquinoline-6-carbonitrile 1-oxide and 7-aminoisoxazolo[3,4-f]quinoline 1-oxide. jst.go.jp This demonstrates that nucleophilic attack can occur at different positions, leading to a variety of substituted analogs.

Furthermore, oxidative SNH alkylamination of 5-Nitroquinoline N-oxides with primary or secondary amines in the presence of potassium ferricyanide in an aqueous dioxane medium affords the corresponding 2-alkylamino and 2-dialkylamino derivatives in moderate to excellent yields. researchgate.net

Table 2: Nucleophilic Aromatic Substitution Reactions of this compound

| Nucleophile/Reagents | Conditions | Product(s) | Reference |

|---|---|---|---|

| Amide anions of aromatic acids | Anhydrous DMSO | Mixture of amides from 5-nitro- and 5-nitroso-quinoline N-oxides | researchgate.netresearchgate.netresearchgate.net |

| Potassium cyanide | Methanol | 5-Methoxyquinoline-6-carbonitrile 1-oxide and 7-Aminoisoxazolo[3,4-f]quinoline 1-oxide | jst.go.jp |

| Primary/Secondary amines, K₃[Fe(CN)₆] | Aqueous dioxane | 2-Alkylamino/Dialkylamino derivatives of this compound | researchgate.net |

Synthesis of Fused Heterocyclic Systems and Other Derivatizations

The strategic functionalization of this compound also serves as a gateway to the synthesis of more complex, fused heterocyclic systems. While direct examples starting from this compound are not extensively detailed, reactions on closely related derivatives provide insight into potential synthetic routes. For instance, the reaction of 6-chloro-5-nitroquinoline (B1364901) with methylhydrazine leads to the formation of triazolo[4,5-f]quinoline derivatives. clockss.org This suggests that a suitably substituted this compound could undergo similar cyclization reactions to form novel tricyclic systems.

Pericyclic reactions, such as [3+2] and [4+2] cycloadditions, have been developed for the functionalization of dinitroquinoline and its N-oxide, leading to the formation of novel fused heterocyclic systems. researchgate.net This methodology could potentially be applied to this compound for the construction of complex polycyclic analogs.

Moreover, transition metal-catalyzed C-H functionalization represents a powerful tool for the derivatization of quinolines and their N-oxides. mdpi.com Techniques such as palladium-catalyzed arylation can introduce new carbon-carbon bonds at specific positions on the quinoline ring, offering a pathway to a wide range of analogs. mdpi.com

Research Findings on the Molecular Mechanisms of this compound Remain Undocumented

Following a comprehensive review of available scientific literature, there is a notable absence of specific research data concerning the molecular mechanisms of biological interaction and activity for the chemical compound This compound . The detailed outline provided, which includes DNA adduct formation, specific adduction sites, induction of DNA strand breaks, formation of DNA-protein crosslinks, and modulation of topoisomerase I, pertains to the well-studied isomer, 4-Nitroquinoline (B1605747) 1-oxide (4NQO) .

The vast body of research on quinoline N-oxides and their carcinogenic properties is overwhelmingly focused on 4-Nitroquinoline 1-oxide. This compound is a potent mutagen and carcinogen known to induce DNA damage through metabolic activation. Its mechanisms of action, including the formation of covalent adducts with DNA nucleobases, generation of reactive oxygen species, induction of strand breaks, and interference with DNA replication and repair enzymes, have been extensively documented. wikipedia.orgaacrjournals.orgpeerj.comnih.govplos.org

Specifically, the metabolic activation of 4NQO to 4-hydroxyaminoquinoline 1-oxide (4HAQO) and its subsequent esterification are critical steps leading to the formation of stable DNA adducts. wikipedia.orgoup.com Research has identified specific adduction sites at the C8 and N2 positions of guanine (B1146940) and the N6 position of adenine (B156593). aacrjournals.orgnih.gov Furthermore, 4NQO has been shown to induce oxidative DNA damage, DNA single-strand breaks (SSB), and to trap topoisomerase I cleavage complexes, contributing to its genotoxicity. aacrjournals.orgresearchgate.netnih.gov

In contrast, searches for comparable data on This compound did not yield studies detailing its interaction with DNA or other molecular mechanisms of biological activity as outlined. Therefore, it is not possible to provide a scientifically accurate and thorough article on the specific molecular interactions of this compound as requested. The existing scientific knowledge is centered on the 4-isomer of this compound.

Molecular Mechanisms of Biological Interaction and Activity of 5 Nitroquinoline 1 Oxide

DNA Interaction and Adduct Formation

Interference with DNA Repair Pathways

5-Nitroquinoline (B147367) 1-oxide (5-NQO) is a potent mutagen and carcinogen that exerts its genotoxic effects in part by interfering with crucial DNA repair pathways. wikipedia.org Its ability to form bulky adducts with DNA triggers cellular repair mechanisms, primarily Nucleotide Excision Repair (NER). However, the presence of these adducts can also impede the proper functioning of these repair systems, leading to the persistence of DNA damage and an increased likelihood of mutations.

Nucleotide Excision Repair (NER) is a versatile DNA repair pathway responsible for removing a wide variety of bulky, helix-distorting DNA lesions, including those induced by UV radiation and chemical carcinogens like 5-NQO. wikipedia.orgwikipedia.org The DNA damage induced by 5-NQO, specifically the formation of bulky adducts, is recognized by the NER machinery. wikipedia.orgspandidos-publications.com

Research has shown that cells deficient in NER are significantly more sensitive to the cytotoxic effects of 4-Nitroquinoline (B1605747) 1-oxide (4-NQO), a compound often studied interchangeably with 5-NQO. For instance, fibroblast cell lines from Xeroderma Pigmentosum (XP) patients, which have defects in NER genes, exhibit heightened sensitivity to 4-NQO. nih.govnih.gov This hypersensitivity underscores the critical role of NER in repairing 5-NQO-induced DNA damage. The process of NER involves the recognition of the lesion, unwinding of the DNA around the damage, incision of the damaged strand on both sides of the lesion, removal of the oligonucleotide containing the adduct, and synthesis of a new DNA strand using the undamaged strand as a template. wikipedia.org The presence of 5-NQO adducts initiates this cascade, but can also present challenges to the successful completion of the repair process.

| Research Finding | Cell Type/Model | Implication for NER | Source |

| Xeroderma Pigmentosum (XP) cells, deficient in NER, show increased sensitivity to 4-NQO. | Human fibroblast cell lines | NER is the primary pathway for repairing 4-NQO-induced DNA damage. | nih.govnih.gov |

| 4-NQO induces DNA lesions that are typically corrected by nucleotide excision repair. | General | Confirms the involvement of NER in response to 4-NQO exposure. | wikipedia.org |

| Low expression of POLD4, a component of the DNA replication and repair machinery, weakens NER capability and enhances cell sensitivity to 4-NQO. | Human lung adenocarcinoma A549 cells | Highlights the role of specific NER-associated proteins in mitigating 4-NQO toxicity. | spandidos-publications.com |

Beyond inducing lesions that are substrates for NER, 5-NQO can also actively interfere with the repair of other types of DNA damage. One notable example is its impact on the enzymatic incision of pyrimidine (B1678525) dimers. nih.gov Pyrimidine dimers, typically formed by exposure to UV radiation, are also repaired by the NER pathway. nih.gov

Studies have demonstrated that the presence of covalently bound guanine (B1146940) adducts of 4-NQO in DNA can reduce the activity of pyrimidine dimer-DNA glycosylase. nih.govresearchgate.net This enzyme is responsible for the initial step in the base excision repair (BER) of pyrimidine dimers. The inhibition of this enzymatic incision means that the repair of UV-induced damage can be compromised in cells also exposed to 5-NQO. This interference with a critical DNA repair process can lead to an accumulation of unrepaired pyrimidine dimers, which are both mutagenic and carcinogenic. nih.gov The reduction in enzyme activity is characterized by a decrease in the maximum reaction rate (Vmax) without affecting the enzyme's affinity for its substrate (Km), suggesting a non-competitive mode of inhibition. nih.gov

| Enzyme | Type of DNA Damage | Effect of 4-NQO Adducts | Mechanism of Inhibition | Source |

| Pyrimidine dimer-DNA glycosylase | Pyrimidine dimers | Reduced incision activity | Decrease in Vmax with no change in Km | nih.govresearchgate.net |

Metabolic Activation and Detoxification Pathways

The biological activity of 5-Nitroquinoline 1-oxide is not intrinsic to the parent molecule but is instead dependent on its metabolic activation to reactive intermediates that can interact with cellular macromolecules, most notably DNA. wikipedia.org This bioactivation process is a critical determinant of its carcinogenicity.

The initial and crucial step in the metabolic activation of 5-NQO is the enzymatic reduction of its nitro group. oup.comresearchgate.net This reduction is a four-electron transfer process that converts the relatively inert this compound into the highly reactive and carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide (4-HAQO). wikipedia.orgoup.comnih.govnih.gov This conversion is catalyzed by cellular nitroreductases, which can utilize NADH or NADPH as coenzymes. nih.gov

The formation of 4-HAQO is considered the key activation step, as this metabolite is the proximate carcinogen responsible for the majority of the genotoxic effects attributed to 5-NQO. wikipedia.orgoup.com The efficiency of this enzymatic reduction can vary between different tissues and cell types, which may contribute to the organ-specific carcinogenicity of 5-NQO.

| Parent Compound | Key Enzyme(s) | Proximate Carcinogen | Significance | Source |

| This compound | Nitroreductases (e.g., NADH:4NQO nitroreductase) | 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | Critical activation step for carcinogenicity | wikipedia.orgoup.comnih.govnih.gov |

Following its formation, 4-hydroxyaminoquinoline 1-oxide (4-HAQO) can undergo further activation to form a highly electrophilic reactant. This occurs through the esterification of the hydroxylamino group, often with serine, to form seryl-4HAQO. oup.com This ester is a potent electrophile that can readily react with nucleophilic sites in cellular macromolecules, particularly DNA. beyondbenign.orgnih.govresearchgate.netresearchgate.net

The electrophilic nature of seryl-4HAQO allows it to form covalent adducts with DNA bases, primarily with guanine and adenine (B156593). oup.com These stable quinoline (B57606) monoadducts are considered to be the ultimate carcinogenic lesions, as they distort the DNA helix, interfere with DNA replication and transcription, and are a primary source of the mutations that can lead to cancer. wikipedia.orgoup.com

| Proximate Metabolite | Activating Step | Electrophilic Reactant | Target Macromolecule | Consequence | Source |

| 4-Hydroxyaminoquinoline 1-oxide (4-HAQO) | Esterification (e.g., with serine) | Seryl-4HAQO | DNA (guanine and adenine bases) | Formation of stable DNA adducts, leading to mutations | wikipedia.orgoup.com |

During the enzymatic reduction of the nitro group of 5-NQO, one-electron reduction can lead to the formation of a nitro anion radical. nih.govnih.gov This radical species is a key intermediate in the metabolic pathway. Under aerobic conditions, this anion radical can transfer its excess electron to molecular oxygen, generating a superoxide (B77818) radical and regenerating the parent 5-NQO molecule. nih.gov This process, known as redox cycling, can lead to the production of a cascade of reactive oxygen species (ROS), including superoxide, hydrogen peroxide, and hydroxyl radicals. oup.com

| Metabolic Process | Intermediate Species | Consequence of Aerobic Conditions | Resulting Damage | Source |

| One-electron reduction of the nitro group | Nitro anion radical | Redox cycling with molecular oxygen | Generation of reactive oxygen species (ROS), leading to oxidative DNA damage | oup.comresearchgate.netnih.govnih.gov |

Involvement of Glutathione (B108866) S-Transferase in Xenobiotic Conjugation

Glutathione S-Transferases (GSTs) are a critical family of phase II detoxification enzymes that play a pivotal role in the cellular defense against electrophilic compounds, including this compound. These enzymes catalyze the conjugation of the tripeptide glutathione (GSH) to the electrophilic centers of xenobiotics, thereby neutralizing their reactivity and facilitating their excretion from the cell. In the case of this compound, GSTs mediate the nucleophilic substitution of the nitro group with the thiol group of glutathione.

Research has demonstrated that this enzymatic conjugation is a highly efficient detoxification pathway. The isozyme GSTP1a-1a, in particular, has been shown to be exceptionally effective in catalyzing this reaction, exhibiting a rate enhancement factor of approximately 3 x 10^6 compared to the non-enzymatic conjugation. medchemexpress.com This underscores the quantitative importance of enzyme-catalyzed conjugation in protecting cells from the toxic effects of this compound. medchemexpress.com

Studies have also highlighted the specificity of different GST isozymes in this process. For instance, mouse GST isoenzymes containing Yb1 and Yf subunits have demonstrated high activity towards the conjugation of the related compound 4-Nitroquinoline 1-oxide. umt.edu The synergistic action of GSTs with multidrug resistance-associated proteins (MRPs) further enhances cellular protection by actively transporting the newly formed glutathione conjugate out of the cell. medchemexpress.com

Table 1: Research Findings on the Involvement of Glutathione S-Transferase (GST) in the Conjugation of Nitroquinoline 1-oxide Derivatives

| Finding | Organism/System Studied | Significance |

| GSTP1a-1a provides a rate enhancement of ~3 x 10^6 for glutathione conjugation. medchemexpress.com | Recombinant human GSTP1a-1a | Demonstrates the high efficiency of enzymatic detoxification. |

| Mouse GST isoenzymes with Yb1 and Yf subunits show high activity. umt.edu | Mouse liver cytosol and purified isoenzymes | Highlights the role of specific GST isozymes in detoxification. |

| Synergy between GSTP1-1 and MRP1 confers high-level protection. medchemexpress.com | MCF7 human breast carcinoma cells | Illustrates the importance of both conjugation and subsequent efflux in cellular defense. |

Role of Non-Protein Thiols (NPSH) in Cellular Protection

Non-protein thiols (NPSH), with glutathione (GSH) being the most abundant, are essential for maintaining cellular redox homeostasis and protecting against electrophilic and oxidative insults. This compound has been shown to rapidly deplete intracellular NPSH levels in various cell types, including Ehrlich ascites tumor cells and Chinese hamster fibroblasts. adooq.com

This depletion of the cellular NPSH pool has significant consequences. The removal of these crucial protective molecules leads to an increased production of the more potent carcinogenic metabolite, 4-hydroxyaminoquinoline 1-oxide, as well as an increase in the formation of nitro radicals. adooq.com This indicates that NPSH play a direct role in the detoxification of this compound and its reactive intermediates.

The protective effect of NPSH is further evidenced by the observation that the presence of exogenous glutathione in the culture medium can shield cells from the toxic effects of this compound. adooq.com The loss of NPSH is more pronounced under aerobic conditions, suggesting that their depletion is linked to the generation of reactive oxygen species during the metabolic reduction of this compound. adooq.com

Table 2: Cellular Effects of Non-Protein Thiol (NPSH) Depletion by this compound

| Effect of NPSH Depletion | Cellular Consequence | Implication for Toxicity |

| Increased formation of 4-hydroxyaminoquinoline 1-oxide adooq.com | Enhanced production of the ultimate carcinogen. | Increased genotoxicity and carcinogenicity. |

| Increased production of nitro radicals adooq.com | Amplification of radical-mediated damage. | Heightened oxidative and nitrosative stress. |

| Greater thiol loss under oxic conditions adooq.com | Link between NPSH depletion and oxidative stress. | Suggests a role for NPSH in scavenging reactive oxygen species. |

Modulation of NAD(P)H: Quinone Oxidoreductase (NQO1) Activity

NAD(P)H: Quinone Oxidoreductase (NQO1) is a key cytosolic flavoenzyme that plays a crucial role in the detoxification of a wide range of xenobiotics, including quinones and nitroaromatic compounds. mdpi.com The primary protective mechanism of NQO1 involves the catalysis of a two-electron reduction of these substrates, using either NADH or NADPH as an electron donor. This obligatory two-electron reduction is a critical detoxification step because it bypasses the formation of highly reactive and toxic semiquinone free radicals that are generated through one-electron reduction pathways. nih.gov

By converting quinones and nitroaromatics directly to their more stable and less reactive hydroquinone (B1673460) forms, NQO1 prevents the initiation of redox cycling, a process that can lead to the continuous production of superoxide radicals and other reactive oxygen species. nih.gov The resulting hydroquinones can then be more readily conjugated by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, and subsequently excreted from the body.

Given that this compound is a nitroaromatic compound, NQO1 is implicated as a significant enzyme in its metabolic detoxification. The expression of NQO1 is often elevated in tumor cells, which has led to the exploration of NQO1 as a target for bioreductive anticancer drugs that are activated by this enzyme. umt.edu While direct kinetic data for the interaction of this compound with NQO1 are not extensively detailed in the available literature, the established role of NQO1 in the metabolism of structurally similar compounds strongly suggests its involvement in the detoxification of this compound.

Oxidative and Nitrosative Stress Induction

A central feature of the biological activity of this compound is its capacity to induce profound oxidative and nitrosative stress within cells. This is a consequence of its metabolic activation, which generates a cascade of reactive molecular species that can overwhelm the cell's antioxidant defenses.

Generation of Reactive Oxygen Species (ROS)

The metabolism of this compound is a potent source of reactive oxygen species (ROS). This process is thought to be initiated by the enzymatic reduction of its nitro group, which leads to the formation of unstable intermediates that can react with molecular oxygen to produce a variety of ROS. rsc.orgbiorxiv.org The generation of these reactive species is a key contributor to the compound's cytotoxicity and genotoxicity.

Studies have unequivocally demonstrated that exposure of cells to this compound results in the formation of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.gov In human fibroblasts, both superoxide and hydrogen peroxide have been detected following treatment with this compound. nih.gov The production of these ROS is a critical early event in the cascade of oxidative damage. Superoxide can be dismutated to form hydrogen peroxide, which, although less reactive than other ROS, can diffuse across membranes and participate in further reactions to generate more potent oxidants, such as the hydroxyl radical.

The generation of ROS by this compound leads to significant oxidative damage to cellular macromolecules, with DNA being a primary target. A major and well-characterized lesion resulting from oxidative DNA damage is the formation of 8-hydroxydeoxyguanosine (8OHdG). nih.gov This modified nucleoside is a reliable biomarker of oxidative stress and has been shown to be formed in a dose-dependent manner in human fibroblasts treated with this compound. nih.gov

The formation of 8OHdG is mutagenic, as it can lead to G:C to T:A transversions during DNA replication. nih.gov This specific type of mutation is frequently observed in tumors induced by this compound, providing a direct link between the oxidative stress induced by the compound and its carcinogenic activity. nih.gov The production of 8OHdG underscores the critical role of ROS-mediated DNA damage in the molecular mechanism of this compound's carcinogenicity.

Table 3: Dose-Dependent Formation of 8-Hydroxydeoxyguanosine (8OHdG) in Human Fibroblasts Treated with 4-Nitroquinoline 1-oxide

| Concentration of 4-NQO (µM) | 8OHdG per 10⁵ dG |

| 1.0 | Approximately 1 |

| 10 | Approximately 10 |

| 50 | Approximately 50 |

Data adapted from studies on human skin fibroblast strains, showing a linear dose-dependent increase in 8OHdG levels following a 1-hour treatment with 4-Nitroquinoline 1-oxide. nih.gov

Alteration of Cellular Antioxidant Status

Impact on Intracellular Glutathione (GSH) Levels

There is no specific information available detailing the impact of this compound on the levels of intracellular glutathione (GSH).

Modulation of Antioxidant Enzyme Activities (e.g., Superoxide Dismutase, Catalase, Glutathione Peroxidase)

Specific studies detailing the modulation of key antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), or Glutathione Peroxidase (GPx) by this compound could not be identified.

Induction of Nitrosative Stress and Nitric Oxide (NO) Dysregulation

There is no available research that describes the induction of nitrosative stress or the dysregulation of nitric oxide (NO) pathways specifically by this compound.

Due to the lack of available data for the specified compound, a detailed article that meets the requirements of being thorough, informative, and scientifically accurate cannot be generated at this time.

Biological and Pathological Effects of 5 Nitroquinoline 1 Oxide in Research Models

Genotoxicity and Mutagenicity Studies

Assessment of Mutagenic Potential in Various Biological Systems

5-Nitroquinoline (B147367) 1-oxide (5-NQO), a quinoline (B57606) derivative, is recognized for its mutagenic and carcinogenic properties. wikipedia.orgnih.govfrontiersin.org Its genotoxic effects have been evaluated across a range of biological systems, from bacteria to mammalian cells. nih.govoup.com The mutagenic activity of 5-NQO is contingent on its metabolic activation to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which then forms stable bulky adducts with purine (B94841) bases in DNA. frontiersin.orgnih.gov

In bacterial systems, such as Salmonella typhimurium and Escherichia coli, 5-NQO has been shown to be a potent mutagen. nih.govepa.gov Studies using various S. typhimurium strains, including TA97, TA98, TA100, and TA102, have demonstrated its ability to induce mutations. scielo.broup.comscielo.br For instance, in S. typhimurium TA100, 5-NQO is used as a positive control to induce revertant colonies. researchgate.net The mutagenic potential in these systems is often assessed by the Ames test, where an increase in the number of revertant colonies indicates mutagenicity. epa.govscielo.br

In fungal systems like Aspergillus nidulans, 5-NQO is utilized to generate mutants for genetic screening due to its propensity to cause single base-pair substitutions. nih.gov Whole-genome sequencing of 5-NQO-induced mutants in A. nidulans revealed a strong preference for mutations at guanine (B1146940) residues, with 95.12% of mutations occurring at guanine and only 4.88% at adenine (B156593). nih.gov

In mammalian cell systems, 5-NQO has demonstrated mutagenic and genotoxic effects in various cell lines. Studies on cultured BigBlue™ rat tongue epithelial cells and fibroblasts showed a dose-dependent increase in mutant frequency upon exposure to 5-NQO. capes.gov.br The fibroblasts exhibited greater sensitivity to the mutagenicity of 5-NQO, which was correlated with lower glutathione (B108866) transferase (GST) activity. capes.gov.br In human lymphoblastoid cell lines (TK6, AHH-1, MCL-5) and mouse lymphoma cells (L5178Y), 5-NQO was found to be a more effective point mutagen than a clastogen. oup.com The compound also induced DNA damage in human blood lymphocytes, as detected by the comet assay. ccst.us

The table below summarizes the mutagenic effects of 5-Nitroquinoline 1-oxide in different biological systems.

| Biological System | Cell/Strain Type | Observed Effect | Reference(s) |

| Bacteria | Salmonella typhimurium (TA97, TA98, TA100, TA102) | Induction of mutations (Ames test positive) | scielo.broup.comscielo.br |

| Escherichia coli (PQ37) | Induction of SOS response | nih.gov | |

| Fungi | Aspergillus nidulans | Induction of single base-pair substitutions, primarily at guanine residues | nih.gov |

| Mammalian Cells | Rat Tongue Epithelial Cells & Fibroblasts | Dose-dependent increase in mutant frequency | capes.gov.br |

| Human Lymphoblastoid Cells (TK6, AHH-1, MCL-5) | Point mutations, weak clastogenicity | oup.com | |

| Mouse Lymphoma Cells (L5178Y) | Dose-response relationship for micronucleus induction | oup.com | |

| Human Blood Lymphocytes | DNA damage (Comet assay) | ccst.us |

Induction of Chromosomal Aberrations

This compound is known to induce chromosomal aberrations in various cell types. medchemexpress.comkarger.com Studies have shown its clastogenic activity, which is the ability to cause breaks in chromosomes, leading to structural changes.

In hamster ovary cells, deacetylasperulosidic acid has been shown to suppress the induction of chromosome aberrations caused by 5-NQO. medchemexpress.com Research on Werner syndrome (WS) cells, which are known to be sensitive to certain DNA damaging agents, has indicated their sensitivity to the induction of chromosomal aberrations by 5-NQO. karger.com This suggests that defects in DNA repair mechanisms can enhance the clastogenic effects of this compound.

However, the clastogenicity of 5-NQO can be cell-type dependent. oup.com For instance, in human lymphoblastoid cell lines such as TK6, AHH-1, and MCL-5, 5-NQO showed little to no significant increase in micronucleus induction, which is a marker of chromosomal damage. oup.com In contrast, a clear dose-response relationship for micronucleus induction was observed in the mouse lymphoma cell line L5178Y, even at non-cytotoxic concentrations. oup.com This highlights the influence of factors like p53 proficiency on the cellular response to 5-NQO-induced DNA damage.

The table below presents findings on the induction of chromosomal aberrations by this compound.

| Cell Type | Observation | Modulating Factors | Reference(s) |

| Hamster Ovary Cells | Induces chromosomal aberrations | Suppressed by deacetylasperulosidic acid | medchemexpress.com |

| Werner Syndrome (WS) Cells | Sensitive to induction of chromosomal aberrations | Defective DNA repair | karger.com |

| Human Lymphoblastoid Cells (TK6, AHH-1, MCL-5) | Weak induction of micronuclei | Cell-type dependent | oup.com |

| Mouse Lymphoma Cells (L5178Y) | Dose-dependent induction of micronuclei | p53 proficiency | oup.com |

Carcinogenesis Induction and Modeling

Establishment of Experimental Carcinogenesis Models (e.g., Oral Cavity, Esophagus)

This compound is a widely used carcinogen in animal models to study the development of oral and esophageal cancers. nih.govresearchgate.netnih.govoncotarget.comecancer.org These models are valuable for understanding the mechanisms of carcinogenesis and for testing potential chemopreventive agents. nih.govresearchgate.netspandidos-publications.com

The administration of 5-NQO in the drinking water of mice and rats has been shown to effectively induce tumors in the oral cavity, particularly the tongue, and the esophagus. nih.govresearchgate.netnih.govecancer.orgspandidos-publications.comoup.comoup.com This method is considered superior to topical application in its carcinogenic induction. ecancer.org The resulting tumors in these models, which include squamous cell carcinomas, share many histopathological similarities with human oral and esophageal cancers. nih.govecancer.org

Various rodent strains have been used to establish these carcinogenesis models. In mice, strains such as CBA, C57Bl/6, and TSOD (Tsumura Suzuki obese diabetes) have been successfully used to induce oral and esophageal tumors with 5-NQO. nih.govresearchgate.netnih.gov In rats, F344 and Wistar strains are commonly employed. spandidos-publications.comoup.commdpi.com The choice of animal model can influence the tumor incidence and location. For example, in a study using TSOD mice, which are a model for obesity and diabetes, the incidence and multiplicity of esophageal tumors induced by 5-NQO were significantly higher compared to control mice. nih.gov

The table below details experimental models of carcinogenesis induced by this compound.

| Animal Model | Route of Administration | Target Organs | Induced Lesions | Reference(s) |

| Mice (CBA, C57Bl/6) | Drinking water | Tongue, Esophagus | Squamous dysplasia, Papillomas, Squamous cell carcinomas | nih.govresearchgate.net |

| Mice (TSOD) | Drinking water | Tongue, Esophagus | Squamous dysplasia, Papillomas, Carcinomas | nih.gov |

| Rats (F344) | Drinking water | Tongue | Squamous cell papillomas, Squamous cell carcinomas | spandidos-publications.comoup.com |

| Rats (Wistar) | Drinking water | Oral cavity | Oral cancer | mdpi.com |

| Rats | Palatal application | Palate, Gingival mucosa | Verrucous carcinoma-like lesions, Squamous carcinomas | nih.gov |

Progression of Preneoplastic and Neoplastic Lesions

The administration of this compound in animal models leads to a progressive development of lesions in the oral cavity and esophagus, starting from preneoplastic changes and advancing to invasive carcinomas. researchgate.netecancer.orgspandidos-publications.comoup.comoup.com This progression mimics the multi-step process of human carcinogenesis.

The initial changes observed are typically hyperplasia and dysplasia of the squamous epithelium. spandidos-publications.comoup.comoup.com These preneoplastic lesions can then progress to form benign tumors, such as papillomas, and eventually develop into malignant squamous cell carcinomas. researchgate.netspandidos-publications.comoup.comoup.com In some models, carcinoma in situ is also observed as an intermediate stage. oup.com

Histopathological examinations of the affected tissues reveal a spectrum of lesions. For instance, in rats treated with 5-NQO, the tongue can exhibit mild, moderate, and severe dysplasia, squamous cell papilloma, carcinoma in situ, and invasive squamous cell carcinoma. oup.com The development of these lesions is time-dependent, with preneoplastic changes appearing earlier, followed by the emergence of tumors. In one study, verrucous carcinoma-like lesions were observed on the palate of rats starting at 16 weeks of 5-NQO application, with squamous carcinomas of the gingival mucosa appearing from 20 weeks. nih.gov

The table below summarizes the progression of lesions induced by this compound.

| Stage of Progression | Histopathological Features | Location | Reference(s) |

| Preneoplastic | Hyperplasia, Dysplasia (mild, moderate, severe) | Tongue, Esophagus, Oral mucosa | spandidos-publications.comoup.comoup.comoup.com |

| Neoplastic (Benign) | Papilloma | Tongue, Esophagus | spandidos-publications.comoup.comoup.com |

| Neoplastic (Malignant) | Carcinoma in situ, Squamous cell carcinoma, Verrucous carcinoma-like lesions | Tongue, Esophagus, Palate, Gingival mucosa | researchgate.netspandidos-publications.comoup.comnih.govoup.com |

Molecular Alterations in Carcinogenesis Models

The carcinogenic activity of this compound (5-NQO) is linked to its ability to induce specific molecular alterations, closely mimicking those found in human cancers. Research has particularly focused on its impact on key genes like p53 and KRAS, and its influence on the expression of genes involved in DNA repair, such as POLD4.

In animal models, 5-NQO treatment has been shown to cause genetic alterations in crucial genes like p53 and KRAS. nih.gov These mutations are a hallmark of many human cancers and are critical in the initiation and progression of tumorigenesis. The compound's mutagenic properties are attributed to its metabolite, 4-hydroxyaminoquinoline 1-oxide (4HAQO), which forms adducts with DNA. wikipedia.org These adducts, if not properly repaired, can lead to mutations during DNA replication. Specifically, the formation of 8-hydroxydeoxyguanosine (8OHdG) can result in G:C to T:A transversions, a common mutation type observed in cancers. wikipedia.orgfrontiersin.org

Furthermore, studies have explored the role of POLD4, a subunit of DNA polymerase δ, in the context of 5-NQO-induced carcinogenesis. Research on human lung adenocarcinoma A549 cells revealed that 5-NQO treatment led to a decrease in POLD4 protein levels. nih.gov Downregulating POLD4 expression was found to increase the cells' sensitivity to the toxic effects of 5-NQO. nih.gov This suggests that reduced POLD4 expression may impair the cell's DNA repair capacity, making it more susceptible to the DNA damage caused by 5-NQO. nih.govresearchgate.net In lung cancer models, reduced POLD4 expression has been associated with genomic instability and a poorer prognosis. researchgate.net The loss of POLD4 can lead to cell cycle delays, activation of checkpoints, and an increased frequency of chromosomal breaks. researchgate.net

Interactive Table: Molecular Alterations Induced by this compound

Role in Oxidative Stress-Mediated Tumor Promotion

A significant aspect of this compound's carcinogenic mechanism is its ability to induce oxidative stress. nih.govresearchgate.net This is thought to occur through the enzymatic reduction of its nitro group, leading to the production of reactive oxygen species (ROS). wikipedia.org While ROS can be a byproduct of the DNA damage caused by 5-NQO, they also function as signaling molecules that contribute to tumor promotion. wikipedia.org

Oxidative stress is a key player in all stages of carcinogenesis, including initiation, promotion, and progression. researchgate.net In the promotion stage, a low level of oxidative stress can stimulate cell division, thereby promoting the growth of initiated tumor cells. researchgate.net The synthesis of ROS during this phase is considered a primary mechanism of ROS-related tumor promotion. researchgate.net 5-NQO has been utilized in research as an oxidant molecule to induce oxidative stress in models of oral carcinogenesis. researchgate.net

Research has shown that 5-NQO treatment activates the Nrf2 pathway, a major cellular defense against oxidative stress, in mouse tongue tissue. nih.gov This activation is accompanied by oxidative damage, indicating that the induced stress overwhelms the cell's antioxidant capacities. nih.gov The resulting redox imbalance is a characteristic feature of oral squamous cell carcinoma. nih.gov The oxidative DNA damage caused by 5-NQO, such as the formation of 8OHdG, further contributes to its mutagenic and carcinogenic effects. nih.gov

Impact on Cellular Proliferation (e.g., Ki-67 Index)

A hallmark of carcinogenesis is uncontrolled cellular proliferation. This compound has been demonstrated to significantly increase cell proliferation in various research models. The Ki-67 protein is a well-established marker for cellular proliferation, as it is present during all active phases of the cell cycle (G1, S, G2, and mitosis), but absent in resting cells (G0). oup.com

In studies using a mouse model of oral carcinogenesis, treatment with 5-NQO led to a marked increase in the Ki-67 labeling index in the tongue epithelium. oup.comresearchgate.netresearchgate.net This increase was observed in the basal and suprabasal layers, as well as in dysplastic and invasive areas, compared to control groups where Ki-67 staining was confined to the basal layer. oup.com The percentage of Ki-67 positive cells was significantly higher in tissues with hyperkeratosis, dysplasia, and squamous cell carcinoma induced by 5-NQO compared to normal mucosa. researchgate.net

These findings indicate that 5-NQO stimulates the proliferation of epithelial cells at early stages of carcinogenesis. oup.com This increased proliferative activity is a critical step in the clonal expansion of initiated cells and the progression towards malignancy. joraldiagnosis.com The progressive increase in Ki-67 expression often correlates with the histopathological severity of the lesions. joraldiagnosis.com

Interactive Table: Effect of 5-NQO on Ki-67 Expression

Influence of Microbial Factors on Carcinogenesis Progression

Emerging research suggests that the progression of this compound-induced carcinogenesis can be influenced by microbial factors. The oral microbiome, in particular, has been implicated in the development and progression of oral cancers.

One study investigated the role of Porphyromonas gingivalis, a common oral bacterium, in a mouse model of oral carcinogenesis induced by 5-NQO. frontiersin.org The results showed that mice treated with both 5-NQO and P. gingivalis had a higher proportion of tongue tumors, with a significant increase in the size and multiplicity of lesions compared to mice treated with 5-NQO alone. frontiersin.org This indicates that P. gingivalis can promote the progression of oral carcinogenesis initiated by 5-NQO. frontiersin.org The study also noted that P. gingivalis infection was associated with alterations in fatty acid metabolism, suggesting a potential mechanism by which the bacterium influences the tumor microenvironment. frontiersin.org P. gingivalis has been shown to inhibit apoptosis and promote the proliferation and survival of epithelial cells, which could contribute to its role as an etiological factor in oral squamous cell carcinoma. frontiersin.org

Cellular Responses and Apoptosis Induction

DNA Damage Response Activation

This compound is a potent DNA damaging agent, and as such, it triggers a robust DNA damage response (DDR) in cells. mdpi.comresearchgate.net The DDR is a complex signaling network that senses DNA lesions, halts the cell cycle to allow time for repair, and activates DNA repair pathways. researchgate.net If the damage is too severe to be repaired, the DDR can induce apoptosis or senescence. researchgate.net

5-NQO is known to induce various types of DNA damage, including covalent adducts, oxidative damage, and single-strand breaks. jst.go.jp It is often described as a UV-mimetic agent because the DNA lesions it creates are typically corrected by the nucleotide excision repair (NER) pathway. wikipedia.org The DDR activated by 5-NQO involves key sensor kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related). mdpi.comresearchgate.net These kinases, once activated, phosphorylate a cascade of downstream effector proteins to orchestrate the cellular response to the damage. mdpi.com For instance, the ATR/Chk1-mediated checkpoint signaling pathway is a major response to the types of DNA damage induced by 5-NQO. researchgate.net

Induction of Apoptotic Pathways and Factors (e.g., p53, Bax, Caspases)

When DNA damage induced by this compound is extensive and cannot be repaired, cells can undergo programmed cell death, or apoptosis, to prevent the propagation of mutations. The tumor suppressor protein p53 plays a central role in this process. cambridge.org

Following DNA damage, p53 can be activated and, in turn, induce the expression of pro-apoptotic proteins like Bax. cambridge.orgnih.gov Bax is a member of the Bcl-2 family of proteins that promotes apoptosis by permeabilizing the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases. researchgate.net Caspases are a family of proteases that execute the apoptotic program by cleaving a variety of cellular substrates.

In a rat model of oral carcinogenesis, it was observed that treatment with an agent that induces apoptosis led to an increase in the expression of p53, Bax, and caspases in tongue tissues that had been exposed to 5-NQO. nih.govbiorxiv.org This suggests that activating apoptotic pathways can counteract the carcinogenic effects of 5-NQO. The study found that levels of apoptotic factors like p53, Bax, and caspases were induced, while anti-apoptotic factors such as Bcl-2 were suppressed. nih.govbiorxiv.org This shift in the balance between pro- and anti-apoptotic proteins is critical for tipping the cellular fate towards apoptosis.

Interactive Table: Apoptotic Factors Modulated by 5-NQO-Induced Damage and Subsequent Therapeutic Intervention

Suppression of Anti-apoptotic Factors (e.g., Bcl-2)

The regulation of apoptosis, or programmed cell death, is a critical cellular process, and its disruption is a hallmark of cancer. Anti-apoptotic factors, such as B-cell lymphoma 2 (Bcl-2), play a crucial role in preventing cell death. The interaction of nitroquinoline 1-oxides with these factors is complex and appears to be context-dependent rather than a straightforward suppression.

In a rat model of oral carcinogenesis induced by 4-Nitroquinoline (B1605747) 1-oxide (4-NQO), researchers observed that 4-NQO feeding led to an increase in the expression of the anti-apoptotic Bcl-2 protein. nih.gov This finding suggests that, under these conditions, the compound promotes cell survival, contributing to its carcinogenic effect. Another study using a murine oral cancer model also noted the overexpression of Bcl-2 was associated with the early neoplastic changes induced by 4-NQO. nih.gov

Conversely, other experimental settings show a different outcome. In a study using Prx1 knockdown mice, 4-NQO treatment resulted in a decrease in Bcl-2 expression. mdpi.com This indicates that the genetic background of the cells can influence the effect of the compound on anti-apoptotic factors. The interplay between 4-NQO and other substances also modulates Bcl-2 expression; for instance, while 4-NQO alone could lead to a certain level of Bcl-2, the addition of nicotine (B1678760) was found to increase its expression further. mdpi.com These findings collectively indicate that 4-Nitroquinoline 1-oxide does not uniformly suppress anti-apoptotic factors but rather modulates their expression in a complex manner that can involve both up-regulation and down-regulation depending on the specific cellular and molecular context. nih.govnih.govmdpi.com

Effects on Cellular Viability and Cytotoxicity

Nitroquinoline 1-oxide demonstrates significant cytotoxic effects, leading to reduced cellular viability across a range of cell types used in research. This cytotoxicity is a key aspect of its pathological activity, including its carcinogenicity.

Studies have consistently shown a dose-dependent reduction in cell viability and proliferation upon exposure to 4-NQO. In human lymphoblastoid T5-1 cells, dose-dependent decreases in cell proliferation and viability were observed starting one day after treatment. oncotarget.com Similarly, 4-NQO induces cytotoxicity in a dose-dependent manner in both human T-lymphocyte (Jurkat) and B-lymphoma (Daudi) cell lines. science.gov Research has highlighted that Daudi B cells exhibit higher susceptibility to 4-NQO-induced cell death compared to Jurkat T cells. science.gov

The cytotoxic impact is not limited to lymphoid cells. In normal human colon fibroblast (CCD-18Co) cells, 4-NQO treatment caused significant cytotoxicity, which could be mitigated by pretreatment with a potential chemopreventive agent. thermofisher.com The effect has also been observed in non-human cells, such as chicken DT40 cells, where GCN5-deficient cells showed markedly reduced viability after 4-NQO treatment compared to wild-type cells. ffhdj.com

Interestingly, the clastogenicity (ability to induce chromosome damage) and cytotoxicity of 4-NQO are cell-type dependent. nih.gov For example, a clear dose-response for micronucleus induction (a marker of chromosomal damage) was seen in mouse lymphoma L5178Y cells even at non-toxic concentrations, whereas several human lymphoblastoid cell lines showed little to no significant increase in micronuclei even up to toxic levels. nih.gov This suggests that the mechanisms underlying cytotoxicity and genotoxicity can vary between different cell types. nih.gov

| Cell Line | Organism/Tissue of Origin | Observed Effect | Reference |

|---|---|---|---|

| T5-1 | Human Lymphoblastoid | Dose-dependent reduction in proliferation and viability. | oncotarget.com |

| Jurkat | Human T-lymphocyte | Dose-dependent cytotoxicity and apoptosis. | science.gov |

| Daudi | Human B-lymphoma | Dose-dependent cytotoxicity; higher susceptibility than Jurkat cells. | science.gov |

| CCD-18Co | Human Colon Fibroblast | Induced cytotoxicity and DNA damage. | thermofisher.com |

| L5178Y | Mouse Lymphoma | Dose-response relationship for chromosomal damage, even at non-toxic concentrations. | nih.gov |

| DT40 (GCN5-deficient) | Chicken B-lymphocyte | Appreciably reduced viability compared to wild type. | ffhdj.com |

Mitochondrial Damage and Dysfunction

A primary mode of damage is to mitochondrial DNA (mtDNA). dntb.gov.ua Research on human adult retinal pigment epithelial (ARPE)-19 cells exposed to 4-NQO revealed that the compound causes significant damage to mtDNA. dntb.gov.ua The profile of this damage was found to be dependent on the specific region of the mitochondrial genome, with the D-loop region being particularly sensitive to damage by 4-NQO. dntb.gov.ua This susceptibility is critical, as mtDNA is considered more prone to damage and mutation than nuclear DNA due to factors like exposure to reactive oxygen species (ROS) and limited DNA repair capacity. dntb.gov.ua

Beyond DNA, 4-NQO disrupts mitochondrial integrity and function. In human colon fibroblast cells, treatment with 4-NQO led to a significant loss of mitochondrial membrane potential (ΔΨm) and a reduction in cardiolipin (B10847521), a key phospholipid of the inner mitochondrial membrane essential for mitochondrial function. thermofisher.com This study interestingly demonstrated that nitrosative stress, rather than oxidative stress, was the key driver behind the observed DNA and mitochondrial damage, evidenced by a significant increase in intracellular and extracellular nitric oxide (NO) levels in 4-NQO-treated cells. thermofisher.com In a rat model of oral carcinogenesis, metabolomic analysis revealed that 4-NQO treatment led to disturbed mitochondrial respiratory chains. wikipedia.org The excessive generation of nitric oxide and its toxic metabolite peroxynitrite can inhibit the mitochondrial respiratory chain, leading to energy failure and cell death. oncotarget.com

Immunosuppressive Effects on Specific Immune Cell Subpopulations (e.g., B and T Lymphocytes)

In addition to its direct effects on target epithelial cells, this compound exerts significant immunosuppressive effects by targeting key immune cell populations. This activity is thought to contribute to its ability to promote cancer development by helping pre-neoplastic cells evade immune surveillance.

Research has shown that 4-NQO induces cell death in immune cells, leading to an early immunosuppressive response during oral carcinogenesis. researchgate.net Studies using a murine model of oral squamous cell carcinoma (OSCC) found that exposure to 4-NQO resulted in a significant decrease in the B-lymphocyte (CD19+) population in both the spleen and peripheral blood. science.govresearchgate.net Furthermore, specific subpopulations such as γδ T cells and CD5+ B lymphocytes were found to decrease at both pre-cancerous and cancerous stages of OSCC development. researchgate.net

In vitro studies comparing the effect of 4-NQO on human B- and T-cell lines confirmed these findings. science.gov When Jurkat (T-cell) and Daudi (B-cell) lines were treated with 4-NQO, both showed a dose-dependent reduction in cell viability. science.gov However, the study highlighted that Daudi B-cells were significantly more susceptible to 4-NQO's cytotoxic effects than Jurkat T-cells. science.gov This suggests that in addition to its direct genotoxic effects on epithelial cells, 4-NQO has long-range effects on specific immune cells, inducing cell death that leads to a very early immunosuppressive environment conducive to tumor progression. researchgate.net

Enzyme Inhibition and Modulation

Effects on Cholinesterases (e.g., Acetylcholinesterase)

The direct interaction of this compound with cholinesterases, such as acetylcholinesterase (AChE), is not extensively documented in available literature. However, research on a closely related derivative provides insight into potential activity.

A study on 6-Bromo-5-nitroquinoline-1-oxide characterized this compound as an inhibitor of both acetylcholinesterase (AChE) and human carbonic anhydrase isoforms. dntb.gov.ua The inhibitory constant (Ki) for its effect on AChE was reported to be 46.04 µM. dntb.gov.ua This finding suggests that the nitroquinoline 1-oxide scaffold may have the potential to interact with and inhibit cholinesterases.

While direct inhibitory data for 4-NQO is scarce, it is often used in toxicological studies as a positive control for mutagenicity in assays where other compounds are being screened for AChE inhibition. researchgate.net Additionally, some research has explored the role of nitric oxide (NO) in regulating AChE activity. nih.gov Given that 4-NQO is known to induce nitrosative stress and NO production, it is plausible that it could modulate AChE activity indirectly through this pathway, although this remains a topic for further investigation.

Interaction with Carbonic Anhydrase Isoforms

Research indicates that nitroquinoline 1-oxide derivatives can interact with and modulate carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes.

Specifically, the derivative 6-Bromo-5-nitroquinoline-1-oxide has been identified as an inhibitor of two key human carbonic anhydrase isoforms, hCA I and hCA II. dntb.gov.ua The study determined the inhibitory constants (Ki) for this compound to be 69.19 µM for hCA I and 89.01 µM for hCA II. dntb.gov.ua This demonstrates that molecules with the this compound structure can directly inhibit the activity of these enzymes.

In a different context, studies on carcinogenesis models show that 4-NQO can modulate the expression of carbonic anhydrase isoforms. In a murine model of esophageal squamous cell carcinoma, treatment with 4-NQO (particularly in combination with ethanol) was found to increase the number of epithelial cells expressing Carbonic Anhydrase IX (CAIX). researchgate.net CAIX is a tumor-associated isoform often upregulated in hypoxic cancer cells. This upregulation of CAIX expression, rather than direct inhibition, represents an indirect modulation of the enzyme system that is linked to the progression of carcinogenesis. researchgate.net

Structure Activity Relationships and Design of 5 Nitroquinoline 1 Oxide Derivatives

Impact of Substituent Position and Nature on Biological Activity

The specific placement and chemical properties of functional groups on the 5-nitroquinoline (B147367) 1-oxide scaffold significantly influence its interaction with biological macromolecules, thereby dictating its genotoxic and carcinogenic potential.

The genotoxicity of nitroquinoline derivatives is heavily dependent on the position of the nitro group and the metabolic activation pathways it governs. For the highly studied carcinogen, 4-nitroquinoline (B1605747) 1-oxide (4-NQO), its genotoxic mechanism involves the enzymatic reduction of the nitro group to form a reactive intermediate, 4-hydroxyaminoquinoline 1-oxide (4-HAQO). researchgate.netnih.gov This intermediate can then form stable adducts with DNA, leading to mutations. researchgate.netnih.gov The mutagenic activity of 4-NQO primarily causes base-substitution type mutations. nih.gov

The genotoxic potential is not uniform across all isomers. For instance, the position of the nitro group is a critical determinant of activity. While 4-NQO is a potent genotoxic agent, other isomers may exhibit different profiles. nih.gov Studies on various quinoline (B57606) derivatives have shown that the chemical nature of substituents at other positions can also modify genotoxicity. nih.gov For example, the presence of certain substituents can affect the enzymatic reduction of the nitro group, which is a prerequisite for mutagenic activity in bacteria. nih.gov Research has identified that a specific nitroreductase, different from that which activates other nitroaromatic compounds, is responsible for the activation of 4-NQO. nih.gov The genotoxic potentials of quinolone antibacterials, a related class, have been found to depend on factors like hydrophobicity (logP) and the energy of the highest occupied molecular orbital (εHOMO). researchgate.net

| Compound | Key Structural Feature | Genotoxicity Finding | Reference |

| 4-Nitroquinoline 1-oxide (4-NQO) | Nitro group at C-4 | Strong inducer of the SOS response in E. coli PQ37. nih.gov Causes primarily base-substitution mutations. nih.gov | nih.gov, nih.gov |

| 3-Methyl-4-nitroquinoline-1-oxide | Methyl group at C-3 | Mutagenicity may be related to a newly recognized nitroreductase. nih.gov | nih.gov |

| Various Quinolone Antibacterials | Varied substituents | Genotoxic potential depends on hydrophobicity (logP) and electronic properties (εHOMO). researchgate.net | researchgate.net |

The position of the nitro group is a paramount factor in determining the carcinogenic activity of nitroquinoline N-oxides. 4-Nitroquinoline 1-oxide (4-NQO) is a well-established and potent carcinogen used extensively in experimental models to induce tumors. researchgate.netnih.gov Its carcinogenicity is attributed to its metabolic conversion to 4-hydroxyaminoquinoline 1-oxide, which covalently binds to DNA, forming adducts that lead to genetic mutations and the initiation of cancer. nih.gov

In stark contrast, the isomer 8-nitroquinoline (B147351) 1-oxide is considered noncarcinogenic. This dramatic difference in biological activity is linked to variations in their metabolic pathways and DNA interaction mechanisms. The ability to induce DNA-protein scission at low concentrations is a hallmark of carcinogenic 4-NQO derivatives, a property that noncarcinogenic analogues like 4-aminoquinoline (B48711) 1-oxide lack. The carcinogenicity of 4-NQO is also associated with the generation of reactive oxygen species (ROS), which cause oxidative DNA damage. researchgate.netnih.gov The influence of a nitro group at the C-5 position, as in the parent compound of this article, requires specific investigation, but the principles derived from comparing the C-4 and C-8 isomers highlight the critical role of substituent placement.

The interaction with DNA is a central aspect of the mechanism of action for nitroquinoline 1-oxides. Carcinogenic derivatives like 4-NQO react with genomic DNA to form stable quinoline monoadducts, which are highly mutagenic. nih.gov Upon metabolic activation to 4-HAQO, the compound can form various DNA adducts, including 8-hydroxydeoxyguanosine (8-OHdG), a marker of oxidative DNA damage. researchgate.net

Design and Evaluation of Novel Analogues

Building on the structure-activity relationship data, researchers have designed and synthesized novel derivatives of 5-nitroquinoline 1-oxide to explore and enhance their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases.

The quinoline scaffold is a privileged structure in medicinal chemistry, and its modification with amide functionalities has yielded compounds with significant biological activities. derpharmachemica.comnih.govthaiscience.info A series of novel 2-phenylquinoline (B181262) amide derivatives were synthesized starting from 5-nitroquinoline. derpharmachemica.com These compounds were evaluated for their anticancer activity against the MDA-MB-231 breast cancer cell line and for their antibacterial properties against both Gram-positive and Gram-negative bacteria. derpharmachemica.com

Similarly, another study focused on the synthesis of novel quinoline-4-carboxamide derivatives and tested them against the same breast cancer cell line and a panel of bacteria. thaiscience.info The results indicated that some of these compounds exhibited significant anticancer activity, with one derivative, compound 6j , showing particular promise. thaiscience.info While the antibacterial activity was generally lower than the standard drug streptomycin, compound 6h was identified as the most effective antibacterial agent in the series. thaiscience.info These studies demonstrate that the strategic incorporation of amide moieties onto the quinoline framework is a viable approach for developing new anticancer and antibacterial agents. derpharmachemica.comthaiscience.info

| Derivative Class | Starting Material | Tested Activities | Key Finding | Reference |

| 2-Phenylquinoline Amide Derivatives | 5-Nitroquinoline | Anticancer (MDA-MB-231), Antibacterial (Gram+/Gram-) | Synthesis of a new class of potential anticancer and antibacterial agents. | derpharmachemica.com |

| Quinoline-4-Carboxamide Derivatives | Aniline | Anticancer (MDA-MB-231), Antibacterial (Gram+/Gram-) | Compound 6j showed promising anti-breast cancer activity; compound 6h was the best antibacterial. | thaiscience.info |

| Substituted Quinolines | Various | Anticancer, Antibacterial, Enzyme Inhibition | Derivatives showed selective antimicrobial activities and were effective inhibitors of AChE and hCA I & II. | nih.gov |

The introduction of alkylamino groups is another strategy to modify the pharmacological profile of nitroquinolines. A series of 4-alkylamino-5-nitroquinolines has been investigated as bioreductive drugs that show selective toxicity toward hypoxic cells, a characteristic desirable for anticancer agents targeting solid tumors. nih.gov The degree of selective toxicity was found to correlate broadly with the rates of hypoxic metabolism; derivatives that were rapidly reduced under hypoxic conditions showed good hypoxia-selective cytotoxicity. nih.gov However, the study also revealed that a simple correlation with the one-electron reduction potential was not sufficient to predict activity, indicating that other structural factors are at play. nih.gov For instance, the 3,6-dimethyl and 8-methylamino derivatives were found to be non-selective and poor substrates for enzymatic nitro reduction. nih.gov

Another research effort developed a novel method for synthesizing 2-alkylamino and 2-dialkylamino derivatives of 5-, 6-, 7-, and 8-nitroquinoline N-oxides, noting that these compounds contain a pharmacophoric quinoline fragment and have potential biological activity. researchgate.net The synthesis proceeds under mild conditions and provides a route to a variety of derivatives for further pharmacological evaluation. researchgate.net

| Derivative Class | Position of Alkylamino Group | Pharmacological Relevance/Finding | Reference |

| 4-Alkylamino-5-nitroquinolines | 4 | Hypoxia-selective cytotoxins; potential bioreductive anticancer drugs. | nih.gov |

| 2-Alkylamino/dialkylamino nitroquinoline N-oxides | 2 | Novel synthesis method developed for potentially biologically active compounds. | researchgate.net |

| Alkylamino derivatives of N-benzylpyrazine-2-carboxamide | N/A (for comparison) | Showed significant antimycobacterial activity, demonstrating the utility of the alkylamino group in conferring bioactivity. rsc.org | rsc.org |

Halogenated Nitroquinoline N-oxides

The study of halogenated nitroquinoline N-oxides reveals that the position of both the nitro group and the halogen substituent significantly influences the compound's biological activity. While extensive research is available for derivatives of the potent carcinogen 4-nitroquinoline 1-oxide, specific data on the structure-activity relationships of halogenated this compound derivatives are less documented. However, the synthesis of compounds such as 6-bromo-5-nitroquinoline (B1267105) 1-oxide has been successfully achieved, confirming the existence of this chemical class semanticscholar.org.

To understand the potential impact of halogenation, inferences can be drawn from related isomers. For instance, halogenation of the 4-nitroquinoline 1-oxide scaffold can produce powerful carcinogens. Studies have identified 6-chloro-4-nitroquinoline 1-oxide as a strong carcinogen that induces scission of DNA-protein complexes at low concentrations and causes malignant tumors on the skin of rats nih.govscispace.comscbt.com. Other derivatives, including 2-methyl- and 2-ethyl-4-nitroquinoline 1-oxide, are also known carcinogens scbt.com.

In contrast, the position of the nitro group itself is a critical determinant of carcinogenicity. Research comparing various isomers has shown that while 4-nitroquinoline 1-oxide is a strong carcinogen, this compound is considered noncarcinogenic nih.gov. This suggests that the addition of a halogen to the this compound backbone may not necessarily confer the same high level of carcinogenicity seen in the 4-nitro series. The biological effect appears to be a complex interplay between the electronic effects of the substituents and their specific locations on the quinoline ring.

Table 1: Comparative Carcinogenicity of Selected Nitroquinoline 1-Oxide Derivatives

| Compound | Carcinogenic Activity | Reference |

|---|---|---|

| 4-Nitroquinoline 1-oxide | Strong Carcinogen | nih.gov |

| 6-Chloro-4-nitroquinoline 1-oxide | Strong Carcinogen | nih.govscispace.com |

| This compound | Noncarcinogenic | nih.gov |

| 6-Nitroquinoline | Noncarcinogenic | nih.gov |

| 8-Nitroquinoline 1-oxide | Noncarcinogenic | nih.gov |

Comparative Analysis with Related Quinoline N-oxide Carcinogens (e.g., 4-Nitroquinoline 1-oxide)